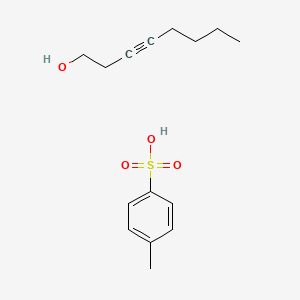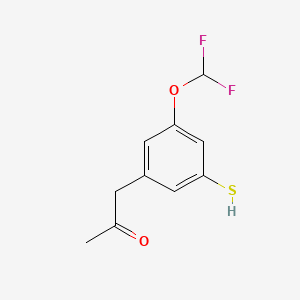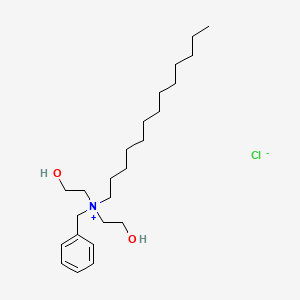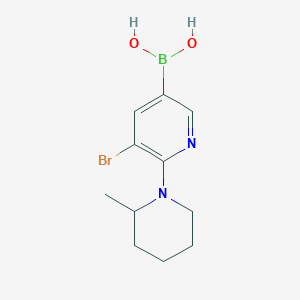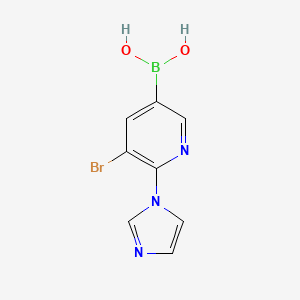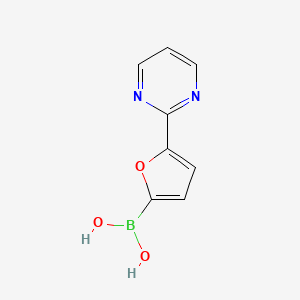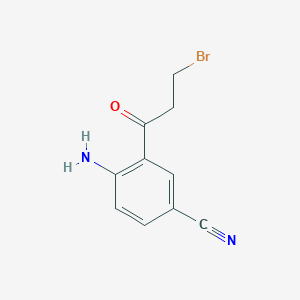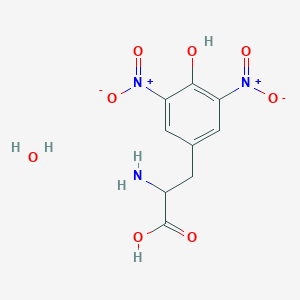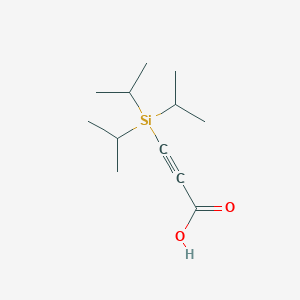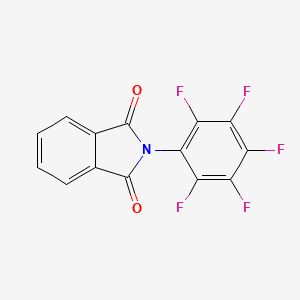
2-(Perfluorophenyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Perfluorophenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a perfluorophenyl group. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorophenyl)isoindoline-1,3-dione typically involves the reaction of N-(perfluorophenyl)carbonimidoyl dichloride with aromatic compounds such as benzoic acid, benzoyl chloride, or phthalic anhydride in the presence of aluminum chloride (AlCl3) at elevated temperatures (around 170°C) . This reaction yields the desired isoindoline-1,3-dione derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
化学反应分析
Types of Reactions: 2-(Perfluorophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
科学研究应用
2-(Perfluorophenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
作用机制
The mechanism of action of 2-(Perfluorophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Dopamine Receptor Modulation: The compound can modulate dopamine receptors, particularly the D2 and D3 receptors, which are involved in neurotransmission and are targets for antipsychotic drugs.
Inhibition of β-Amyloid Aggregation: It inhibits the aggregation of β-amyloid proteins, which is a key factor in the pathogenesis of Alzheimer’s disease.
相似化合物的比较
Isoindoline-1,3-dione: A closely related compound with similar structural features but without the perfluorophenyl group.
Phthalimide Derivatives: These compounds share the isoindoline-1,3-dione core structure and are used in various pharmaceutical applications.
Uniqueness: 2-(Perfluorophenyl)isoindoline-1,3-dione is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
属性
CAS 编号 |
168417-28-5 |
|---|---|
分子式 |
C14H4F5NO2 |
分子量 |
313.18 g/mol |
IUPAC 名称 |
2-(2,3,4,5,6-pentafluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4F5NO2/c15-7-8(16)10(18)12(11(19)9(7)17)20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H |
InChI 键 |
AXQQMQSRMPOWDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


